molecular formula C9H7ClN2O3S B12975675 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride

3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride

Cat. No.: B12975675
M. Wt: 258.68 g/mol
InChI Key: WSBDDILWKKYWKF-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is a quinazolinone derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride typically involves the reaction of 3-Methyl-4-oxo-3,4-dihydroquinazoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 3-Methyl-4-oxo-3,4-dihydroquinazoline

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, under mild to moderate temperatures.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-oxo-3,4-dihydroquinazoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    4-Oxo-3,4-dihydroquinazoline-8-sulfonyl chloride: Similar structure but without the methyl group, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the methyl group and the sulfonyl chloride group in 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride makes it a unique and versatile compound in organic synthesis and medicinal chemistry. Its reactivity and ability to form stable derivatives are key features that distinguish it from similar compounds.

Properties

Molecular Formula

C9H7ClN2O3S

Molecular Weight

258.68 g/mol

IUPAC Name

3-methyl-4-oxoquinazoline-8-sulfonyl chloride

InChI

InChI=1S/C9H7ClN2O3S/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)16(10,14)15/h2-5H,1H3

InChI Key

WSBDDILWKKYWKF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

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